REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[C:11](#[N:13])C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[C:11]#[N:13])[CH:8]=[CH:9][CH:10]=1
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Name
|
|
Quantity
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43.8 g
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Type
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reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
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Name
|
cuprous cyanide
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Then, insoluble substances were removed through filtration
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Type
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WASH
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Details
|
the residue was washed with toluene
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Type
|
CUSTOM
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Details
|
Solvent in the resulting filtrate was evaporated under reduced pressure
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Type
|
DISTILLATION
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Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |